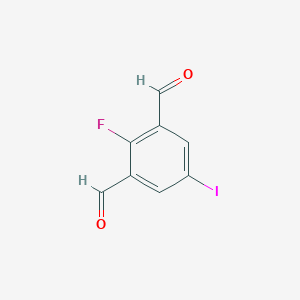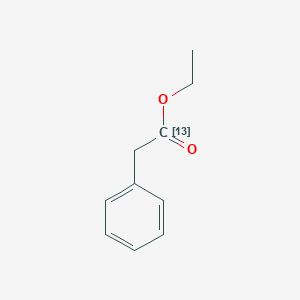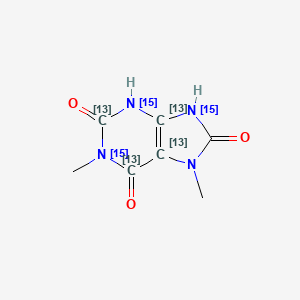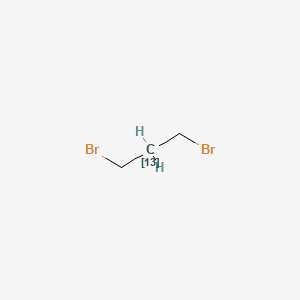
2-Fluoro-5-iodoisophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-iodoisophthalaldehyde is a chemical compound with the molecular formula C8H4FIO2 and a molecular weight of 278.02 g/mol It is a derivative of isophthalaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine and iodine atoms, respectively
Preparation Methods
The synthesis of 2-Fluoro-5-iodoisophthalaldehyde typically involves multi-step organic reactions. One common synthetic route includes the iodination of 2-fluoroisophthalaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
2-Fluoro-5-iodoisophthalaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield 2-fluoro-5-iodoisophthalic acid.
Scientific Research Applications
2-Fluoro-5-iodoisophthalaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodoisophthalaldehyde and its derivatives largely depends on their specific applications. In biological systems, fluorescent derivatives of this compound can bind to specific biomolecules, altering their fluorescence emission in response to environmental changes . This property is utilized in imaging techniques to study cellular processes and molecular interactions.
Comparison with Similar Compounds
2-Fluoro-5-iodoisophthalaldehyde can be compared with other halogenated isophthalaldehydes, such as 2-chloro-5-iodoisophthalaldehyde and 2-bromo-5-iodoisophthalaldehyde. These compounds share similar structural features but differ in their reactivity and physical properties due to the different halogen atoms present .
Conclusion
This compound is a compound of significant interest in scientific research due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactivity, and applications in chemistry, biology, and medicine make it a valuable compound for further study and development.
Properties
Molecular Formula |
C8H4FIO2 |
|---|---|
Molecular Weight |
278.02 g/mol |
IUPAC Name |
2-fluoro-5-iodobenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H4FIO2/c9-8-5(3-11)1-7(10)2-6(8)4-12/h1-4H |
InChI Key |
OPZSMNRZSAJJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate](/img/structure/B12054371.png)


![[2-ethoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054402.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12054408.png)

![3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12054415.png)
![2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole](/img/structure/B12054417.png)


![2-[(E)-hydroxyiminomethyl]pyren-1-ol](/img/structure/B12054428.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054445.png)

